

Application Note and Protocol for Diclosulam Residue Analysis in Soil using HPLC

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Compound of Interest		
Compound Name:	Diclosulam	
Cat. No.:	B129774	Get Quote

This document provides a detailed methodology for the quantitative analysis of **Diclosulam** residues in soil samples using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Diclosulam is a selective herbicide belonging to the triazolopyrimidine sulfonamide chemical family, primarily used for controlling broadleaf weeds in crops like soybeans and peanuts.[1] Its persistence in soil necessitates reliable and sensitive analytical methods to monitor its residues, ensuring environmental safety and regulatory compliance. This application note describes a robust HPLC method for the extraction, cleanup, and quantification of **Diclosulam** in various soil matrices.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of **Diclosulam** residues in soil.

Materials and Reagents

- Solvents: HPLC grade acetonitrile, acetone, methanol, dichloromethane, and hexane.
- Reagents: Ortho-phosphoric acid, 1 N Hydrochloric acid (HCl), Sodium chloride (NaCl).



- Standards: **Diclosulam** analytical standard (99.5% purity).
- Water: HPLC grade water.
- Solid Phase Extraction (SPE) Columns: C18 cartridges.

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
- Analytical balance.
- · Mechanical shaker.
- Rotary vacuum evaporator.
- · Centrifuge.
- pH meter.
- Vortex mixer.
- Syringe filters (0.45 μm).

Standard Solution Preparation

Prepare a stock solution of **Diclosulam** (e.g., 100 μ g/mL) by accurately weighing the analytical standard and dissolving it in HPLC grade methanol or acetonitrile.[1] From this stock solution, prepare working standards of various concentrations (e.g., 0.03, 0.1, 0.5, 1.0, 2.0, and 5.0 μ g/mL) by serial dilution with the mobile phase.[2]

Soil Sample Preparation and Extraction

Two primary extraction methods are presented below, suitable for different laboratory setups and soil types.

Method A: Acetonitrile-HCl Extraction[3]

Air-dry the soil sample and sieve it to remove large debris.



- Weigh 50 g of the prepared soil into a conical flask.
- Add 150 mL of an acidic acetonitrile solution (acetonitrile: 1 N HCl, 9:1 v/v).
- Shake the flask on a horizontal shaker for 30 minutes.
- Filter the extract.
- Repeat the extraction of the soil residue twice more with 70 mL and 50 mL of the acidic acetonitrile solution.
- Combine all the filtrates.
- Concentrate the combined filtrate to dryness using a rotary vacuum evaporator.
- Re-dissolve the residue in a known volume (e.g., 10 mL) of acetonitrile for HPLC analysis.

Method B: Acetone-Water and Liquid-Liquid Partitioning Extraction[1]

- To a soil sample, add 100 mL of an acetone:water mixture (8:2 v/v) and let it stand overnight.
- Shake the mixture for 30 minutes using a mechanical shaker.
- Filter the extract and re-extract the soil with another 100 mL of the acetone:water mixture.
- Combine the filtrates and concentrate them on a rotary evaporator to remove the acetone.
- Transfer the aqueous extract to a separatory funnel and add 100 mL of distilled water.
- Partition the aqueous phase three times with 100 mL, 50 mL, and 50 mL of dichloromethane.
- · Combine the dichloromethane fractions.

Cleanup

For cleaner samples, a solid-phase extraction (SPE) cleanup step can be incorporated.

Condition a C18 SPE column with methanol followed by HPLC grade water.



- Load the reconstituted extract from the extraction step onto the SPE column.
- Wash the column with a suitable solvent to remove interferences.
- Elute the Diclosulam with a small volume of methanol or acetonitrile.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

HPLC Conditions

Two sets of HPLC conditions are provided based on published methods.

HPLC Method 1[3][4]

• Column: Lichrosphere RP-18 (250mm × 4mm i.d.)

Mobile Phase: Acetonitrile: 0.1% ortho-phosphoric acid (40:60 v/v)

Flow Rate: 1 mL/min

Injection Volume: 20 μL

Detector: PDA or UV detector at 204 nm

• Column Temperature: Ambient

HPLC Method 2[1]

Column: Thermo C18 (250 mm X 4.6 mm; Reversed Phase)

Mobile Phase: Methanol:water (1:1 v/v)

• Flow Rate: 0.5 mL/min

• Injection Volume: Not specified

· Detector: UV detector at 235 nm

• Retention Time: 5.36 ± 0.20 min



Data Presentation

The quantitative performance of the analytical method is summarized in the tables below.

Table 1: Method Validation Parameters

Parameter	Method 1	Method 2
Limit of Detection (LOD)	Not specified	0.02 μg/g
Limit of Quantitation (LOQ)	0.1 μg/mL (linearity)[3]	0.05 μg/g[1]
Linearity Range	0.1 to 20 μg/mL[3]	Not specified

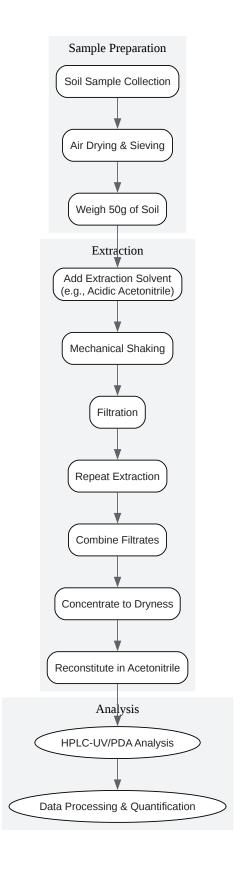
Table 2: Recovery Data for **Diclosulam** in Different Soil Types

Soil Type	Fortification Level (µg/g or ppm)	Average Recovery (%)	Reference
Not specified	0.5	>70	[3]
Not specified	1.0	>70	[3]
New Alluvial Soil	0.05, 0.10, 1.00	88.67	[1]
Red & Lateritic Soil	0.05, 0.10, 1.00	89.67	[1]
Coastal Saline Soil	0.05, 0.10, 1.00	88.33	[1]
Black Soil	0.05, 0.10, 1.00	91.67	[1]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of **Diclosulam** in soil.

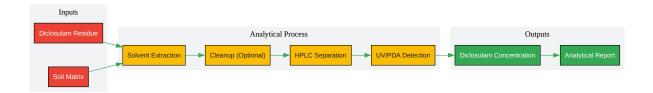




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Caption: Experimental workflow for **Diclosulam** residue analysis in soil.





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Caption: Logical relationship of the analytical process.

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